Flurazole

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

Flurazole, also known as a herbicide safener, primarily targets the cytochrome P450 monooxygenases (P450s) . These enzymes play a crucial role in the metabolic detoxification of herbicides, thereby protecting the crop from herbicide injury .

Mode of Action

This compound acts as a very selective inhibitor of the fungal cytochrome P450 dependent enzyme lanosterol 14-α-demethylase . This enzyme is responsible for converting lanosterol to ergosterol, which is essential for fungal cell wall synthesis . By inhibiting this enzyme, this compound disrupts the synthesis of the fungal cell wall

Analyse Biochimique

Biochemical Properties

Flurazole plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with cysteine synthase in sorghum roots, enhancing the plant’s ability to detoxify herbicides . The nature of these interactions involves the induction of detoxifying enzymes such as glutathione S-transferases and cytochrome P450 monooxygenases, which help in the metabolism and detoxification of herbicides.

Cellular Effects

This compound influences various types of cells and cellular processes. In sorghum, it has been observed to protect the cells from the phytotoxic effects of herbicides like acetochlor . This protection is achieved by enhancing the expression of detoxifying enzymes and proteins, which in turn improves the plant’s resilience to herbicidal stress. This compound also impacts cell signaling pathways and gene expression, leading to increased production of protective biomolecules.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It induces the activity of enzymes such as glutathione S-transferases and cytochrome P450 monooxygenases, which play a pivotal role in the detoxification of herbicides . This compound also enhances the vacuolar transport of herbicide conjugates, aiding in their sequestration and reducing their phytotoxic effects. Additionally, it influences gene expression by upregulating the genes responsible for detoxification processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, maintaining its protective effects on plants for extended periods. Degradation of this compound can occur under certain conditions, leading to a gradual reduction in its efficacy . Long-term studies have shown that this compound continues to provide protection against herbicidal damage, although its effectiveness may diminish over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal dosages, this compound effectively protects plants from herbicidal damage without causing any adverse effects. At higher doses, toxic effects may be observed, including reduced growth and development of the plants . Threshold effects have been identified, indicating the importance of precise dosage to achieve the desired protective effects without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to herbicide detoxification. It interacts with enzymes such as glutathione S-transferases and cytochrome P450 monooxygenases, facilitating the metabolism of herbicides into less toxic forms . These metabolic pathways enhance the plant’s ability to withstand herbicidal stress by increasing the production of detoxifying enzymes and cofactors.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement to specific cellular compartments . This compound’s localization and accumulation within the cells are crucial for its protective effects, ensuring that it reaches the target sites where detoxification processes occur.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that this compound exerts its protective effects precisely where needed, enhancing the plant’s ability to detoxify herbicides and mitigate their phytotoxic effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Flurazole is synthesized through a multi-step process involving the following key steps:

Formation of the Thiazole Ring: The synthesis begins with the formation of the thiazole ring. This is typically achieved by reacting a suitable thioamide with a halogenated nitrile under basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

Chlorination: The thiazole ring is then chlorinated using a chlorinating agent like thionyl chloride.

Esterification: Finally, the carboxyl group is esterified with benzyl alcohol to form the ester linkage.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactors: Utilizing batch reactors for the controlled addition of reagents and monitoring of reaction conditions.

Purification: Employing techniques such as crystallization and distillation to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure the purity and efficacy of the produced this compound.

Analyse Des Réactions Chimiques

Types of Reactions

Flurazole undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions.

Major Products Formed

Sulfoxides and Sulfones: Formed from oxidation reactions.

Amines: Resulting from reduction reactions.

Substituted Thiazoles: Produced through nucleophilic substitution reactions.

Applications De Recherche Scientifique

Flurazole has a wide range of scientific research applications:

Agriculture: Used as a safener to protect crops from herbicide damage, enhancing crop yield and quality.

Chemistry: Employed in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

Biology: Studied for its effects on plant metabolism and its role in enhancing herbicide selectivity.

Comparaison Avec Des Composés Similaires

Flurazole is unique among herbicide safeners due to its specific chemical structure and mode of action. Similar compounds include:

Cloquintocet-mexyl: Used in small-grain cereals.

Dichlormid: Applied in maize.

Benoxacor: Utilized in maize.

Fenclorim: Employed in rice.

These compounds share similar safening properties but differ in their chemical structures and specific applications. This compound’s unique trifluoromethyl-thiazole structure provides distinct advantages in terms of efficacy and selectivity .

Propriétés

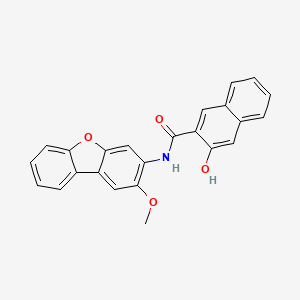

IUPAC Name |

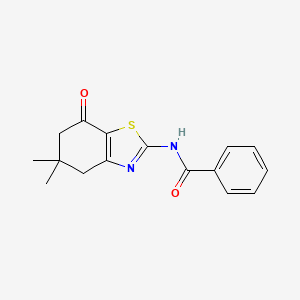

benzyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClF3NO2S/c13-11-17-9(12(14,15)16)8(20-11)10(18)19-6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKQSWTQPLLCSOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=C(N=C(S2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052468 | |

| Record name | Flurazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72850-64-7 | |

| Record name | Flurazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72850-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flurazole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072850647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Thiazolecarboxylic acid, 2-chloro-4-(trifluoromethyl)-, phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Flurazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.926 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLURAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07H7L3RT69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does flurazole protect crops from chloroacetanilide herbicide injury?

A1: this compound primarily works by enhancing the metabolism of chloroacetanilide herbicides in crops. It induces the production of glutathione S-transferase (GST) enzymes, particularly isozymes that specifically detoxify these herbicides [, , ]. These enzymes catalyze the conjugation of the herbicide with glutathione, rendering it inactive and facilitating its removal from the plant [].

Q2: Does this compound affect the herbicide's activity on weeds?

A2: this compound specifically acts on the crop plants to enhance their detoxification mechanisms. It doesn't alter the inherent herbicidal activity of chloroacetanilide herbicides on weeds.

Q3: Are there any other protective mechanisms of this compound besides GST induction?

A3: While GST induction is the primary mechanism, research suggests this compound may also increase the overall thiol content in plants [], which can contribute to herbicide detoxification by acting as alternative substrates for conjugation reactions.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C12H7ClF3NO2S, and its molecular weight is 337.72 g/mol. (This information can be derived from the chemical name provided.)

Q5: Is there spectroscopic data available for this compound based on the provided research?

A5: The research papers provided do not include specific spectroscopic data (NMR, IR, etc.) for this compound.

Q6: Does this compound exhibit any inherent catalytic activity?

A6: this compound itself does not possess catalytic properties. It acts as an inducer, stimulating the plant's own enzymatic machinery for detoxification.

Q7: Is there information available about this compound's stability under different conditions?

A7: While the research doesn't explicitly investigate this compound's stability, one study observes reduced germination in sorghum seeds treated with this compound and stored for extended periods at high humidity []. This suggests potential stability issues under certain storage conditions.

Q8: How does the structure of this compound relate to its safener activity?

A8: The research papers provided don't delve into detailed SAR studies for this compound.

Q9: Is this compound effective in protecting crops from all herbicides?

A9: No, this compound's protective effects are primarily observed against chloroacetanilide herbicides like alachlor and metolachlor [, , , ]. Studies show limited or no protection against other herbicide classes like triazines (atrazine), sulfonylureas (chlorsulfuron, primisulfuron), imidazolinones (imazaquin, imazethapyr) [, , , , ].

Q10: What is known about the toxicity of this compound to animals or humans?

A10: The provided research focuses on the agricultural applications of this compound. No data on its mammalian toxicity or safety profile is provided.

Q11: Is there evidence of resistance development to this compound in weeds?

A11: The research focuses on the safening effect of this compound on crops and doesn't provide information on resistance development in weeds. Since this compound is not a herbicide, resistance development is less likely.

Q12: Does the research discuss the environmental fate and degradation of this compound?

A12: The provided research papers do not discuss the environmental impact, degradation pathways, or ecotoxicological effects of this compound.

Q13: Are there alternative compounds with similar safening effects to this compound?

A13: Yes, several other compounds exhibit similar safening properties, often with varying degrees of efficacy. Examples include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,9S)-10-(Cyclopropylmethyl)-4-hydroxy-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-8-one](/img/structure/B1219858.png)

![3-[Isopropyl(4-methylbenzoyl)amino]-5-phenylthiophene-2-carboxylic acid](/img/structure/B1219864.png)

![9-Hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione](/img/structure/B1219867.png)

![N-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-N-cyclohexyl-2-furancarboxamide](/img/structure/B1219871.png)

![2-(2-cyanophenoxy)-N-[2-[cyclopropyl(oxo)methyl]-3-benzofuranyl]acetamide](/img/structure/B1219876.png)